

# Propyl heptanoate odor and flavor profile

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## Compound of Interest

Compound Name: *Propyl heptanoate*

Cat. No.: *B1581445*

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An In-depth Technical Guide to the Odor and Flavor Profile of **Propyl Heptanoate**

## Introduction

**Propyl heptanoate** (also known as propyl heptoate or n-propyl heptylate) is a fatty acid ester recognized for its potent and complex sensory characteristics.[1] As a synthetic flavoring agent, it is utilized in the food and beverage industry to impart specific fruity and aromatic notes.[2] This document provides a comprehensive technical overview of the chemical properties, odor and flavor profile, synthesis, and analytical evaluation of **propyl heptanoate**, intended for researchers, scientists, and professionals in flavor chemistry and product development.

## Chemical Identity

**Propyl heptanoate** is the ester formed from the condensation of propanol and heptanoic acid. [3] Its fundamental chemical and physical properties are crucial for its application and stability in various matrices.

Table 1: Chemical and Physical Properties of **Propyl Heptanoate**

Property	Value	Reference(s)
CAS Number	7778-87-2	[3][4][5][6]
Chemical Formula	C <sub>10</sub> H <sub>20</sub> O <sub>2</sub>	[3][4][6]
Molecular Weight	172.26 g/mol	[2][3][4][6]
Appearance	Colorless liquid	[3][5]
Melting Point	-63.5 °C	[1][2][3]
Boiling Point	207-208 °C at 760 mm Hg	[1][2][3][5]
Flash Point	76.67 °C (170 °F)	[3][5][7]
Density	0.869 g/mL at 25 °C	[2][7]
Refractive Index	1.417 at 20 °C	[2][3]
Solubility	Insoluble in water; soluble in alcohol and most organic solvents.	[3][5][7]
FEMA Number	2948	[2][8][9]

## Sensory Profile

The distinct sensory profile of **propyl heptanoate** is its most significant attribute in flavor and fragrance applications. Its perception is highly dependent on its concentration.

## Odor Profile

The odor of **propyl heptanoate** is predominantly fruity and complex.[5] It is described as having a strong, ether-like quality with a variety of fruit notes.[2][3]

Table 2: Odor Descriptors for **Propyl Heptanoate**

Concentration	Odor Descriptors	Reference(s)
100%	Sweet, ripe, fruity, apple, pear, pineapple, grape, strawberry, winey, green.	[2][5][7]
1.0%	Sweet, ripe, fruity apple, pear, pineapple, grape and strawberry notes. It imparts a slightly fermented cognac nuance and has juicy tutti frutti-like nuances.	[5][7]

## Flavor Profile

The flavor of **propyl heptanoate** is consistent with its aroma, characterized by sweet, waxy, and fruity notes.[5][7]

Table 3: Flavor Descriptors for **Propyl Heptanoate**

Concentration (in water)	Flavor Descriptors	Reference(s)
5.0 - 15.0 ppm	Sweet, waxy, fruity pineapple, pear, apple and citrus notes with a slight green grassy nuance.	[2][5][7]

## Occurrence and Usage

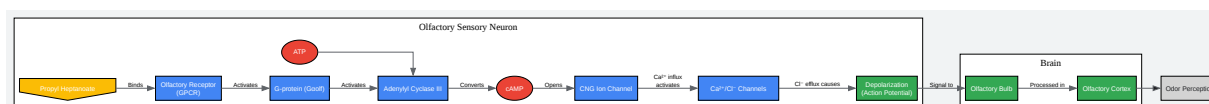
**Propyl heptanoate** has been reported as a natural volatile component in fresh apples and in rum.[2] As a food additive, it is approved for use as a flavoring agent in various products.[8][10]

Table 4: Typical Usage Levels of **Propyl Heptanoate** in Food Products

Food Category	Usage Level (ppm)	Reference(s)
Non-alcoholic Beverages	3.8 - 4.0	[5][10]
Ice Cream, Frozen Dairy	5.1	[5][10]
Candy	5.9	[10]
Baked Goods	18.0	[10]
Alcoholic Beverages	3.0	[5][10]

## Olfactory Signaling Pathway

The perception of esters like **propyl heptanoate** is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. While the specific receptors for **propyl heptanoate** are not identified, the general signal transduction mechanism for odorants is well-established. This process involves G-protein coupled receptors (GPCRs), leading to the generation of a nerve impulse that is interpreted by the brain as a specific scent.[11]



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A generalized olfactory signal transduction pathway.

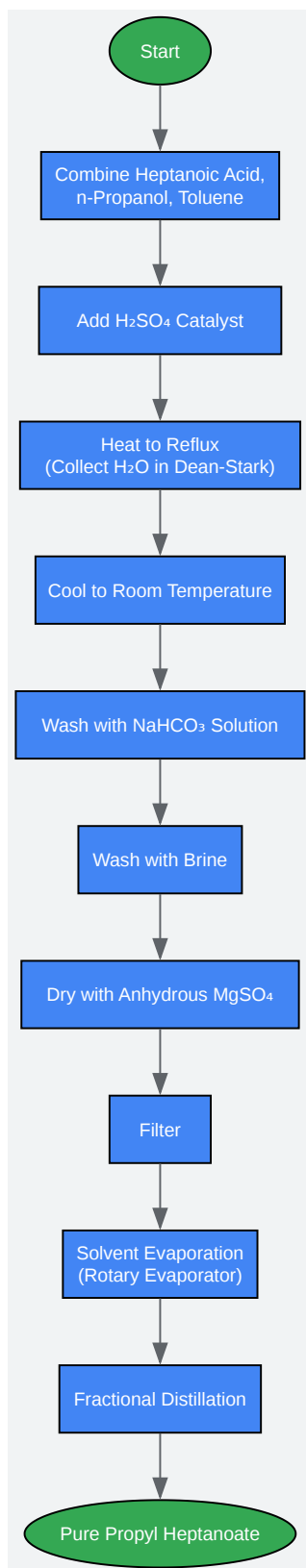
## Experimental Protocols

### Chemical Synthesis: Fischer Esterification

**Propyl heptanoate** is commonly synthesized via Fischer esterification, which involves the acid-catalyzed reaction between heptanoic acid and propanol.[2]

## Methodology:

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine heptanoic acid (1.0 mol), n-propanol (2.0 mol), and a suitable solvent for azeotropic water removal (e.g., toluene, 100 mL).
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~0.05 mol) or p-toluenesulfonic acid.
- **Reaction:** Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium toward the product. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 2-8 hours.
- **Work-up:** After the reaction mixture has cooled to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate,  $\text{MgSO}_4$ ). Filter off the drying agent and remove the solvent and excess propanol under reduced pressure using a rotary evaporator. The resulting crude **propyl heptanoate** can be further purified by fractional distillation.



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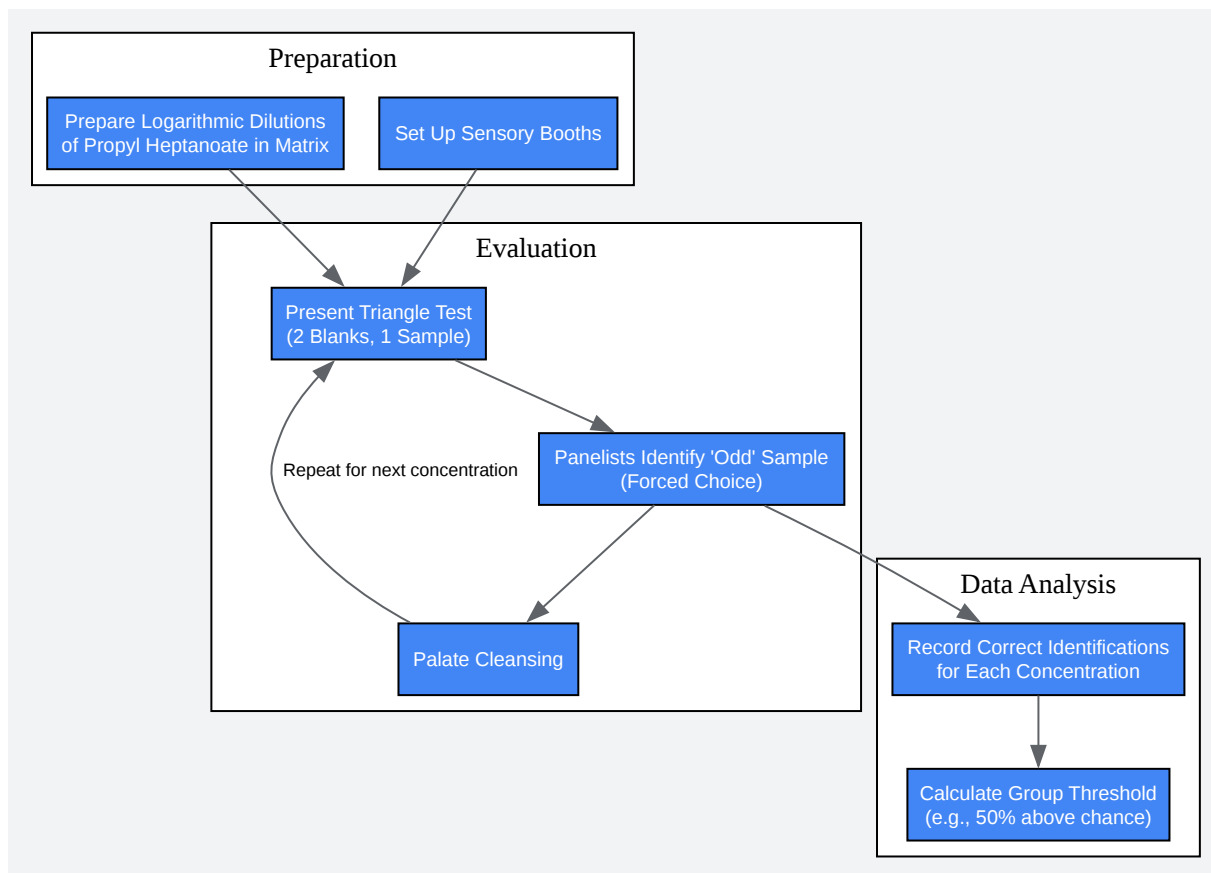
Workflow for the synthesis of **propyl heptanoate**.

## Sensory Analysis: Determination of Detection Threshold

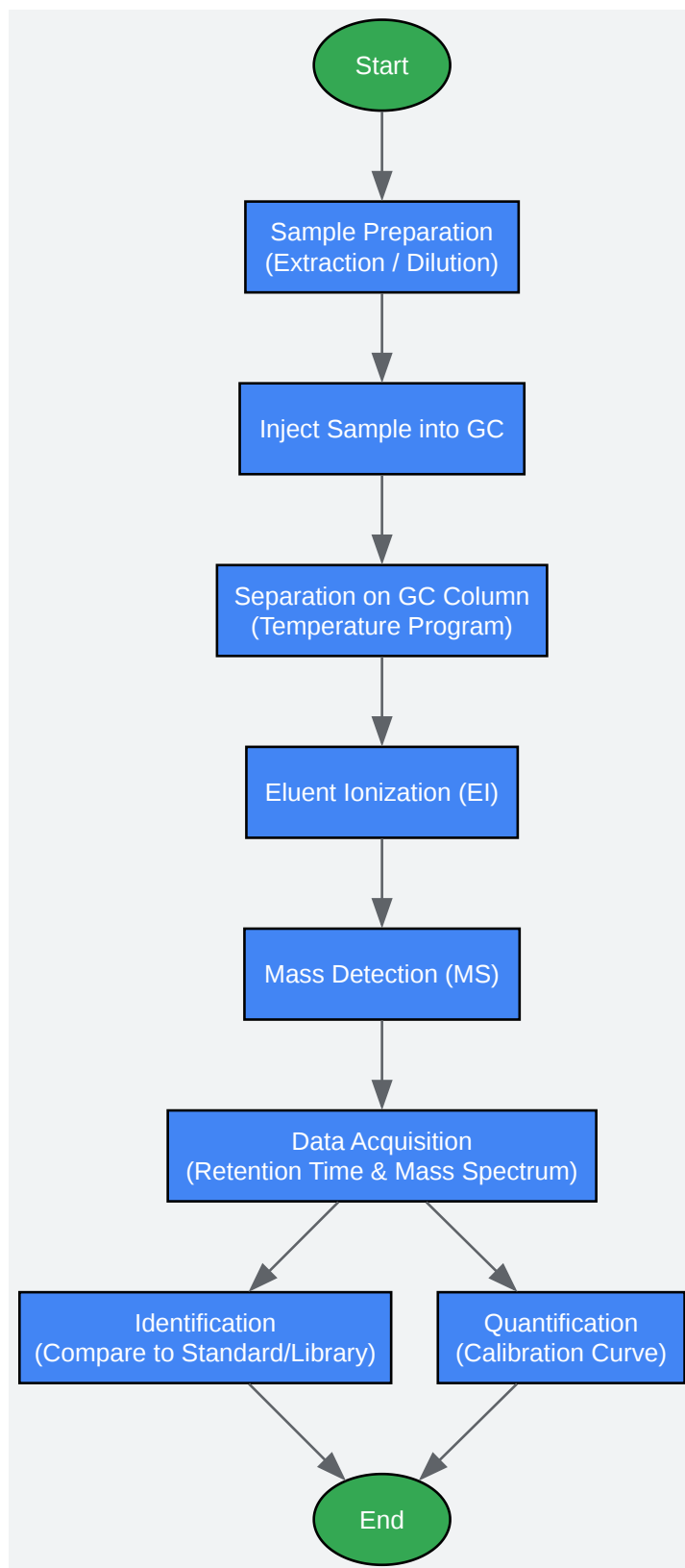
The ascending forced-choice method (e.g., a triangle test) is a standard protocol for determining the sensory detection threshold of a flavor compound.[\[11\]](#)

### Methodology:

- **Sample Preparation:** Prepare a series of dilutions of **propyl heptanoate** in the desired matrix (e.g., deodorized water, unflavored beverage base). The concentration steps should be logarithmic (e.g., 1, 2, 4, 8 ppm).
- **Panelist Setup:** Conduct the evaluation in sensory booths under controlled lighting and with proper ventilation. Provide panelists with palate cleansers (e.g., unsalted crackers, distilled water).
- **Triangle Test Presentation:** For each concentration level, present panelists with three coded samples. Two of the samples are blanks (matrix only), and one contains the **propyl heptanoate** dilution. The order of presentation should be randomized for each panelist.
- **Evaluation:** Instruct panelists to taste the samples from left to right and identify the "odd" sample. A forced choice is required.
- **Data Analysis:** The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample (accounting for the 33.3% chance of guessing correctly). This is calculated using statistical methods, such as analysis of the proportion of correct responses versus concentration.







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